6-Methyl-7-nitrochroman-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
6-methyl-7-nitro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9NO4/c1-6-4-7-9(12)2-3-15-10(7)5-8(6)11(13)14/h4-5H,2-3H2,1H3 |
InChI Key |
CTBRHBQDBGOAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])OCCC2=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 6 Methyl 7 Nitrochroman 4 One Systems
Reactivity Profiles of the Chroman-4-one Ring System
The chroman-4-one scaffold, a fused heterocyclic system, exhibits a range of chemical reactivities influenced by the electronic nature of its substituents.
Electrophilic Aromatic Substitution on the Benzenoid Ring
The benzene (B151609) ring of the chroman-4-one system can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The methyl group at the C6 position is an activating group and an ortho, para-director. Conversely, the oxygen of the heterocyclic ring is also an ortho, para-director. The nitro group at C7, being a strong deactivating group, directs incoming electrophiles to the meta position relative to itself.
Given the substitution pattern of 6-Methyl-7-nitrochroman-4-one, the potential sites for electrophilic attack are the C5 and C8 positions. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| Methyl | C6 | Activating, Electron-donating | ortho, para |
| Nitro | C7 | Deactivating, Electron-withdrawing | meta |
| Ring Oxygen | - | Activating, Electron-donating | ortho, para |
Considering these influences, the C5 and C8 positions are the most likely to undergo electrophilic substitution. The C5 position is ortho to the activating methyl group and meta to the deactivating nitro group. The C8 position is para to the activating ring oxygen and meta to the nitro group. The precise outcome of an electrophilic aromatic substitution reaction would depend on the specific electrophile and reaction conditions.
Nucleophilic and Electrophilic Reactions at the Carbonyl Group (C4)
The carbonyl group at the C4 position is a key site for both nucleophilic and electrophilic attack.
Nucleophilic Addition: The carbon atom of the carbonyl group is electrophilic and is susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. Common nucleophiles that react with ketones include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride, lithium aluminum hydride), and amines.
Electrophilic Addition: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a Lewis base, reacting with electrophiles such as protons or Lewis acids. This activation of the carbonyl group makes the carbonyl carbon even more electrophilic and facilitates nucleophilic attack.
Transformations Involving the Saturated Heterocyclic Ring
The saturated dihydropyran ring of the chroman-4-one system can also undergo specific transformations.
Reduction: The carbonyl group at C4 can be reduced to a methylene (B1212753) group (CH2) under conditions such as the Wolff-Kishner or Clemmensen reduction. This would result in the formation of 6-methyl-7-nitrochroman.
Ring Opening: Under certain conditions, the heterocyclic ring can be opened. For instance, treatment with strong base could potentially lead to cleavage of the ether linkage.
Reactivity of the Nitro Group at C7
The nitro group at the C7 position significantly influences the molecule's reactivity and is itself a site for chemical transformations.
Chemoselective Reductive Transformations of the Nitro Group
A crucial reaction involving the nitro group is its reduction to an amino group. The challenge in a molecule like this compound is to achieve this reduction chemoselectively without affecting the carbonyl group at C4. Various catalytic systems have been developed for the selective reduction of nitroarenes. nih.govnih.govrsc.orgrsc.org
Common methods for the chemoselective reduction of a nitro group in the presence of a ketone include:
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Mild pressure and temperature | 7-Amino-6-methylchroman-4-one (B11910232) |
| SnCl₂/HCl | Acidic medium | 7-Amino-6-methylchroman-4-one |
| Fe/HCl or Fe/NH₄Cl | Neutral or slightly acidic | 7-Amino-6-methylchroman-4-one |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | 7-Amino-6-methylchroman-4-one |
The resulting 7-amino-6-methylchroman-4-one is a valuable intermediate for the synthesis of a variety of other derivatives.
Electronic Influence of the Nitro Group on Ring Reactivity
The nitro group at C7 exerts a profound electronic influence on the entire chroman-4-one ring system. rsc.orgrsc.org As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution. jocpr.comwikipedia.orgmasterorganicchemistry.comscience.govlibretexts.orglibretexts.org This deactivation is a consequence of the inductive and resonance effects of the nitro group, which pull electron density away from the benzene ring.
The electron-withdrawing nature of the nitro group also increases the acidity of the protons on the benzylic carbon (C5 and C8). Furthermore, it can influence the reactivity of the carbonyl group at C4 by withdrawing electron density through the aromatic system. This can make the carbonyl carbon slightly more electrophilic. In the context of nucleophilic aromatic substitution, a nitro group can activate the ring towards attack, although such reactions are less common for this specific substitution pattern. rsc.org
Reactivity of the Methyl Group at C6
The presence of a methyl group at the C6 position introduces a site for potential functionalization, allowing for the synthesis of diverse derivatives. The reactivity of this group is significantly modulated by the adjacent electron-withdrawing nitro group at the C7 position.
Functionalization Strategies for the Aliphatic Methyl Group
The C(sp³)–H bonds of the methyl group at C6, while generally inert, can be targeted for functionalization through modern synthetic methods. These benzylic C-H bonds are more reactive than typical alkane C-H bonds due to the stabilization of radical or cationic intermediates by the aromatic ring. chemistry.coach
Late-stage functionalization (LSF) strategies are particularly relevant for modifying complex molecules like this compound. acs.org These methods aim to introduce new functional groups into a molecule in the final stages of a synthetic sequence, avoiding the need for de novo synthesis. Key strategies applicable to the C6-methyl group include:
Radical Halogenation: The benzylic position can undergo radical halogenation, for instance using N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a halogen. This halogenated intermediate can then serve as a handle for further nucleophilic substitution reactions. chemistry.coachoup.com
Oxidation: The methyl group can be oxidized to various states. Permanganates or chromium-based reagents can oxidize aromatic methyl substituents to aldehydes or carboxylic acids. oup.com Such transformations on the this compound scaffold would provide access to a new range of derivatives with altered electronic and steric properties. The strongly deactivating nitro group at C7, however, might necessitate harsh reaction conditions for this oxidation to occur. nih.gov
C-H Activation/Coupling: Transition-metal-catalyzed C-H activation offers a direct route to form new C-C or C-heteroatom bonds. While often focused on C(sp²)–H bonds, methods for C(sp³)–H functionalization are advancing. nih.govslideshare.net A catalyst system could potentially mediate the coupling of the C6-methyl group with various partners.
The table below summarizes potential functionalization reactions for the C6-methyl group.
| Reaction Type | Typical Reagents | Potential Product | Notes |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 6-(Bromomethyl)-7-nitrochroman-4-one | Provides a versatile intermediate for nucleophilic substitution. |
| Benzylic Oxidation | KMnO₄ or CrO₃ | 6-Formyl-7-nitrochroman-4-one | The strong deactivating effect of the nitro group may require forcing conditions. |
| Benzylic Oxidation | KMnO₄ or CrO₃ (harsher conditions) | 7-Nitrochroman-4-one-6-carboxylic acid | Further oxidation of the aldehyde form. |
| C-H Activation | Palladium or Ruthenium catalysts | Various coupled products | Regioselectivity can be a challenge, but the benzylic position is favored. chemistry.coach |
Steric and Electronic Effects of the Methyl Group on Reaction Selectivity
The reactivity and selectivity of reactions involving the this compound system are governed by the interplay of steric and electronic effects from both the methyl and nitro substituents.
Electronic Effects: The aromatic ring of this compound is influenced by two groups with opposing electronic properties:
C6-Methyl Group: This is an electron-donating group (EDG) through an inductive effect and hyperconjugation. libretexts.orglibretexts.org It increases the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com Methyl groups are typically ortho, para-directing. chemguide.co.ukchemguide.co.uk
C7-Nitro Group: This is a powerful electron-withdrawing group (EWG) through both a strong resonance (-M) and inductive (-I) effect. libretexts.orgresearchgate.net It significantly decreases the electron density of the aromatic ring, deactivating it towards EAS and making it more susceptible to nucleophilic aromatic substitution (SNA_r_). nih.govquora.comquora.com Nitro groups are meta-directing for EAS. chemguide.co.uk
Steric Effects: Steric hindrance refers to the spatial bulk of groups that can impede the approach of reagents, influencing reaction rates and selectivity. chemistrylearner.comquora.com
The C6-methyl group introduces moderate steric bulk. wikipedia.org In reactions involving the aromatic ring, this bulk can hinder attack at the adjacent C5 position compared to the C8 position. science.govmsu.edu For example, in SN2 reactions, bulky substituents near the reaction site can slow the reaction rate by impeding the nucleophile's approach. chemistrylearner.com
The effect of steric hindrance is crucial in determining the relative stability of conformers and the feasibility of certain reaction pathways. For instance, the presence of a bulky group can favor the formation of one regioisomer over another in substitution reactions. quora.com
The combination of these effects dictates the likely sites of reactivity. For nucleophilic attack on the aromatic ring (SNA_r_), which is made more feasible by the electron-withdrawing nitro group, the positions ortho and para to the nitro group (C6 and C8) are the most activated. nih.govnih.gov The methyl group at C6 might sterically hinder the approach of a bulky nucleophile at this position, potentially favoring attack at C8, assuming a suitable leaving group is present.
Advanced Reaction Types for Chroman-4-one Derivatives
Modern synthetic chemistry has developed powerful reaction cascades and cycloadditions that can rapidly build molecular complexity. These methods are highly applicable to the synthesis and transformation of chroman-4-one scaffolds.
Domino and Tandem Processes in Chroman-4-one Synthesis and Transformation
Domino, cascade, or tandem reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. beilstein-journals.orgrsc.org These strategies have been extensively used for the synthesis of functionalized chroman-4-ones.
Many of these processes involve radical cascade cyclizations. For example, 2-(allyloxy)arylaldehydes can undergo intramolecular addition of an in situ generated acyl radical onto the alkene, followed by coupling with another radical species to form functionalized chroman-4-ones. rsc.org While these methods are typically used for synthesis, a pre-formed scaffold like this compound could potentially undergo transformations via related tandem processes, perhaps involving the carbonyl group or the activated aromatic ring.
The table below outlines some domino processes relevant to chroman-4-one systems.
| Domino Process Type | Typical Starting Materials | Key Transformation | Relevance to Target Compound |
| Radical Cascade Cyclization | 2-(allyloxy)arylaldehydes, radical precursors | Acyl radical formation, intramolecular cyclization, radical trapping | Primarily for synthesis, but highlights the utility of radical pathways in forming the chroman-4-one core. rsc.org |
| Michael Addition/Cyclization | Phenols, α,β-unsaturated acids | Conjugate addition followed by intramolecular cyclization | A fundamental synthetic route to the chroman-4-one skeleton. |
| Cascade Alkylation-Dechlorination | 3-chlorochromones, alkyl NHPI esters | Zinc-mediated decarboxylative alkylation and dechlorination | A method for introducing substituents at the C2 position of a pre-formed chroman-4-one ring. rsc.org |
Cycloaddition Chemistry Involving Chroman-4-one Scaffolds
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for forming six-membered rings. wikipedia.org The chroman-4-one scaffold can participate in these reactions in several ways. The enone moiety within the heterocyclic ring can act as a dienophile in normal-electron-demand Diels-Alder reactions, especially when activated by electron-withdrawing groups.
For this compound, the strong electron-withdrawing nitro group significantly enhances the electrophilicity of the C2-C3 double bond (in its enol form or as the corresponding chromone), making it a more reactive dienophile. sigmaaldrich.comrsc.org Studies on related 3-nitrocoumarins have shown they behave as effective 2π components in Diels-Alder reactions. sigmaaldrich.com It is conceivable that 6-methyl-7-nitro-2H-chromene, derived from the target compound, could act as a heterodienophile.
Furthermore, intramolecular Diels-Alder (IMDA) reactions have been reported where a diene is tethered to the chromone (B188151) scaffold, leading to complex polycyclic systems upon thermal or microwave-assisted cyclization. rsc.org
| Cycloaddition Type | Role of Chroman-4-one System | Key Features | Potential Outcome for Target System |
| [4+2] Diels-Alder | Dienophile (as the corresponding chromone) | The C2-C3 double bond reacts with a diene. The reaction is promoted by EWGs on the chromone ring. wikipedia.org | Reaction of 6-methyl-7-nitrochromone with a diene (e.g., cyclopentadiene) would yield a polycyclic adduct. sigmaaldrich.com |
| Hetero-Diels-Alder | Heterodiene or Heterodienophile | The C=O or C=C-C=O system participates in the cycloaddition. | Could lead to spirocyclic or fused heterocyclic systems. |
| 1,3-Dipolar Cycloaddition | Dipolarophile | The C2-C3 double bond of the corresponding chromone reacts with 1,3-dipoles like azomethine ylides. nih.gov | Formation of fused pyrrolidine-chromanone structures. nih.gov |
Photoredox-Mediated Transformations in Nitro-Containing Chroman Systems
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. youtube.comyoutube.com This technology is particularly effective for reactions involving nitro compounds and for generating radicals. nih.govrsc.org
For this compound, photoredox catalysis opens several potential reaction pathways:
Reduction of the Nitro Group: The selective reduction of aromatic nitro groups to amines is a cornerstone transformation. Photoredox catalysis, using catalysts like [Ru(bpy)₃]²⁺ with a mild reductant, can achieve this conversion under gentle conditions, offering high chemoselectivity and tolerance for other functional groups like the ketone and methyl group. rsc.orgacs.org This would transform this compound into 7-amino-6-methylchroman-4-one, a valuable building block for further derivatization. In some cases, the reduction can be stopped at intermediate stages, such as the hydroxylamine (B1172632) or nitrone. acs.orglibretexts.org
Radical Reactions: Photoredox catalysis excels at generating radical species. youtube.com This could be used to initiate reactions at the C6-methyl group (benzylic C-H functionalization) or to generate radicals that add to the chromanone system. For instance, alkyl radicals generated from carboxylic acids or alkylsilicates via photoredox catalysis could potentially be used to functionalize the chroman-4-one scaffold.
| Photoredox Transformation | Catalyst/Reagents | Potential Product | Significance |
| Nitro Group Reduction | [Ru(bpy)₃]Cl₂, Hantzsch ester or Ascorbic Acid, Blue LED | 7-Amino-6-methylchroman-4-one | Provides access to the corresponding aniline (B41778) derivative under mild, chemoselective conditions. acs.org |
| Partial Nitro Reduction | [Ru(bpy)₃]Cl₂, specific reductants/conditions | 7-(Hydroxyamino)-6-methylchroman-4-one | Access to intermediate reduction products. libretexts.org |
| Radical C-H Functionalization | Photocatalyst, radical precursor | 6-(Alkylated)-7-nitrochroman-4-one | Direct functionalization of the methyl group via a radical pathway. |
Mechanistic Elucidation of Key Synthetic and Transformation Reactions of this compound Systems
The intricate dance of atoms and electrons that governs the formation and subsequent reactions of this compound is a subject of significant interest in the field of organic chemistry. While detailed mechanistic studies specifically targeting this molecule are not extensively documented in publicly available literature, a robust understanding can be constructed by examining well-established principles from analogous systems. This section delves into the plausible mechanistic pathways, focusing on transition state analysis in organocatalytic syntheses and the investigation of key reaction intermediates.
Transition State Analysis in Organocatalytic Processes
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules like this compound, offering a green and efficient alternative to metal-based catalysts. The stereochemical outcome of these reactions is dictated by the subtle energetic differences between competing transition states.
A prevalent strategy for constructing the chroman-4-one scaffold is through an intramolecular Michael addition. In the context of organocatalysis, this often involves the use of chiral catalysts, such as proline and its derivatives or N-heterocyclic carbenes (NHCs), to induce enantioselectivity.
For proline-catalyzed intramolecular cyclizations, the Zimmerman-Traxler model for aldol (B89426) reactions offers a valuable framework for understanding the transition state. nih.gov In a hypothetical proline-catalyzed intramolecular aldol-type reaction leading to a chromanone derivative, the transition state would involve a six-membered ring where the enamine, formed from the catalyst and a ketone precursor, attacks an aldehyde. The stereochemistry is controlled by the orientation of the substituents on this chair-like transition structure.
In the case of N-heterocyclic carbene (NHC) catalysis, the formation of a Breslow-type intermediate is a key step. acs.org For the synthesis of chromanones, an NHC can facilitate an intramolecular Stetter reaction. The transition state of the carbon-carbon bond-forming step, where the Breslow intermediate adds to an α,β-unsaturated system, is crucial for determining the reaction's stereoselectivity. Computational studies on similar systems have shown that the stereochemical outcome is often governed by minimizing steric interactions between the substrate and the bulky groups on the NHC catalyst in the transition state. acs.org
Furthermore, organocatalytic aldol/oxa-Michael reactions have been developed for the synthesis of substituted chromanones. nih.gov Quantum chemical calculations for these systems have been instrumental in explaining unexpected kinetic selectivities, highlighting the predictive power of transition state analysis. nih.gov
| Organocatalytic Reaction Type | Key Transition State Feature | Controlling Factors | Typical Computational Method |
| Proline-catalyzed Aldol/Michael Addition | Zimmerman-Traxler-like chair conformation nih.gov | Steric hindrance, hydrogen bonding | Density Functional Theory (DFT) |
| NHC-catalyzed Stetter Reaction | Minimized steric repulsion in the Breslow intermediate addition acs.org | Catalyst sterics, substrate electronics | DFT, ab initio methods |
| Organocatalytic Aldol/Oxa-Michael | Geometry of the nucleophilic attack | Catalyst-substrate interactions, solvent effects | Quantum Chemical Calculations nih.govnih.gov |
Investigations of Reaction Intermediates and Pathways
The reaction pathways leading to and from this compound are populated by a series of transient species or intermediates that dictate the course of the transformation. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself susceptible to transformation. numberanalytics.comnumberanalytics.com
The synthesis of nitroaromatic compounds like this compound often involves electrophilic aromatic substitution, specifically nitration. The key intermediate in this process is the nitronium ion (NO₂⁺), which is attacked by the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. numberanalytics.comyoutube.com The subsequent loss of a proton restores aromaticity and yields the nitro-substituted product. numberanalytics.comyoutube.com
Transformations of the nitro group are of great synthetic utility, as it can be reduced to a variety of other functional groups. The reduction of an aromatic nitro group to an amine, for instance, does not occur in a single step. libretexts.org It proceeds through a series of intermediates, with the specific species formed being dependent on the reducing agent and reaction conditions. numberanalytics.comnumberanalytics.com
A common pathway for the reduction of a nitro group involves the following intermediates:
Nitroso compound: The initial reduction of the nitro group (-NO₂) often leads to a nitroso group (-N=O). numberanalytics.com
Hydroxylamine: Further reduction of the nitroso group yields a hydroxylamine derivative (-NHOH). numberanalytics.com
These intermediates can sometimes be isolated, but often they are transient species on the path to the final amine product (-NH₂). libretexts.org
In the context of nucleophilic aromatic substitution, the nitro group acts as a powerful activating group, stabilizing the formation of a Meisenheimer complex. This is a negatively charged intermediate formed by the addition of a nucleophile to the electron-deficient aromatic ring.
| Reaction Type | Key Intermediate(s) | Significance | Method of Investigation |
| Electrophilic Nitration | Sigma Complex (Wheland Intermediate) numberanalytics.comyoutube.com | Determines regioselectivity of nitration | Spectroscopic studies, computational modeling |
| Nitro Group Reduction | Nitroso, Hydroxylamine numberanalytics.comnumberanalytics.comlibretexts.org | Stepwise pathway to the amine | Electrochemical methods, trapping experiments |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Stabilized intermediate in SNAr reactions | NMR spectroscopy, X-ray crystallography |
Despite a comprehensive search for scientific literature and spectral data, detailed research findings specifically for the chemical compound This compound are not available in the public domain. Searches for its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, did not yield specific results for this particular molecule.
While information on structurally related compounds, such as various substituted chromenones and coumarins, is accessible, the strict requirement to focus solely on this compound and to use detailed research findings prevents the generation of an article based on analogy or prediction. The scientific accuracy of such an article would be compromised without direct experimental data for the specified compound.
Therefore, the requested article on the "Spectroscopic Characterization and Structural Elucidation of this compound" cannot be generated at this time due to the absence of the necessary primary research data in the available scientific databases and literature.
Spectroscopic Characterization and Structural Elucidation of 6 Methyl 7 Nitrochroman 4 One
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, is a pivotal technique for identifying the chromophoric systems within a molecule. Chromophores are parts of a molecule that absorb light in the UV-visible range (approximately 200-800 nm), which corresponds to the energy required to promote an electron to a higher energy molecular orbital. msu.edu
In the structure of 6-Methyl-7-nitrochroman-4-one, the principal chromophore is the nitro-substituted aromatic ring conjugated with the carbonyl group of the chromanone core. The analysis of its UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to specific electronic transitions.
π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the benzene (B151609) ring, the nitro group, and the carbonyl group would result in strong absorption bands. For similar nitroaromatic compounds, these transitions are often observed in the 220-300 nm range. sielc.com
n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms of the carbonyl and nitro groups) to a π* antibonding orbital. For α,β-unsaturated ketones, these bands are typically weak and appear at longer wavelengths (above 300 nm) compared to the π→π* transitions. msu.edu
The presence of the electron-withdrawing nitro group and the methyl group on the aromatic ring influences the precise wavelength of maximum absorbance (λmax). Based on data from analogous structures like nitrophenols and nitroanilines, which show significant absorption between 300 and 400 nm, similar characteristics are anticipated for this compound. researchgate.netresearchgate.net
Table 1: Expected UV-Vis Absorption Data for this compound
| Expected λmax (nm) | Molar Absorptivity (ε) | Type of Transition | Associated Chromophore |
| ~230-270 | High (>10,000) | π→π | Benzene ring and conjugated system |
| ~300-360 | Low to Medium | n→π and π→π* | Carbonyl group and nitroaromatic system |
Note: The values presented are predictive and based on the analysis of similar compounds. Actual experimental values may vary depending on the solvent and precise electronic environment.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
For this compound, the molecular formula is C₁₀H₉NO₄. HRMS would confirm this by providing an exact mass that matches the theoretical value.
Calculated Exact Mass: 207.0532 u
Monoisotopic Mass: 207.05315777 Da nih.gov
Under electron ionization (EI), the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺·) that is also a radical cation. This ion is energetically unstable and undergoes fragmentation into smaller, more stable charged fragments. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule's structure. Key expected fragmentation pathways for this compound include:
Loss of Methyl Radical: Cleavage of the methyl group to form a stable [M-15]⁺ ion.
Loss of Nitro Group: Elimination of the NO₂ group, a common pathway for nitroaromatics, leading to a fragment at [M-46]⁺.
Loss of Carbon Monoxide: Expulsion of a neutral CO molecule from the heterocyclic ring is characteristic of ketones and chromanones, resulting in an [M-28]⁺ ion. miamioh.edu
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for chromanone skeletons, where the heterocyclic ring cleaves to produce charged diene and dienophile fragments.
Table 2: Predicted Major Ions in the Mass Spectrum of this compound
| Ion | Formula of Ion | m/z (Mass/Charge) | Fragmentation Pathway |
| [M]⁺· | [C₁₀H₉NO₄]⁺· | 207 | Molecular Ion |
| [M - CH₃]⁺ | [C₉H₆NO₄]⁺ | 192 | Loss of methyl radical (·CH₃) |
| [M - NO₂]⁺ | [C₁₀H₉O₂]⁺ | 161 | Loss of nitro radical (·NO₂) |
| [M - CO]⁺· | [C₉H₉NO₃]⁺· | 179 | Loss of carbon monoxide (CO) |
| [M - CH₃ - CO]⁺ | [C₈H₆NO₃]⁺ | 164 | Sequential loss of ·CH₃ and CO |
| [M - NO₂ - CO]⁺ | [C₉H₉O]⁺ | 133 | Sequential loss of ·NO₂ and CO |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry Determination
While NMR, UV-Vis, and MS provide crucial data on connectivity and formula, X-ray crystallography offers the only method for the direct and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the atomic arrangement.
In a hypothetical crystal structure of this compound, one would expect the chromanone ring system to adopt a conformation that minimizes steric strain. The benzene ring would be planar, while the dihydropyranone ring would likely adopt a non-planar conformation (such as a half-chair). The analysis would also detail intermolecular interactions, like hydrogen bonds or π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com
Table 3: Example Crystallographic Data for a Representative 4-Chromanone (B43037) Derivative
| Parameter | Value | Description |
| Crystal System | Tetragonal | A crystal system where the unit cell has one axis of 4-fold symmetry. |
| Space Group | P4₁ | The specific symmetry operations that describe the crystal's internal arrangement. |
| a, b (Å) | 15.832 | The lengths of the equal edges of the unit cell base. |
| c (Å) | 11.622 | The length of the principal axis of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | 0.0769 | A measure of the agreement between the crystallographic model and the experimental data. |
Source: Data from a published structure of a 4-chromanone derivative to illustrate typical crystallographic parameters. nih.gov
Computational Chemistry and Theoretical Investigations of 6 Methyl 7 Nitrochroman 4 One
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation
Density Functional Theory (TFD) has become a fundamental method in quantum chemistry for investigating the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density, which simplifies calculations compared to traditional methods based on wave functions. TFD calculations provide crucial information about the geometry and electronic properties of molecules.
The first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms, which corresponds to a minimum on the potential energy surface. For chroman-4-one derivatives, this process is crucial as the dihydropyranone ring can adopt different conformations, such as a sofa or a twist-boat conformation.
Theoretical studies on analogous chroman-4-ones, often performed using the B3LYP functional with a 6-311++G(d,p) basis set, reveal the subtle energy differences between these conformations. The substitution pattern on the aromatic ring and the chroman-4-one core significantly influences the conformational landscape. For 6-Methyl-7-nitrochroman-4-one, it is anticipated that the dihydropyranone ring will adopt a non-planar conformation. The precise bond lengths and angles are critical for understanding the molecule's steric and electronic properties.
Below is an illustrative data table of optimized geometric parameters for a representative chroman-4-one derivative, which provides an indication of the expected values for this compound.
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C2-C3 | 1.53 | C3-C2-O1 (°) |
| C3-C4 | 1.51 | C2-C3-C4 (°) |
| C4=O | 1.23 | O1-C2-C3-C4 (°) |
| C5-C10 | 1.39 | C6-C5-C10-C4a (°) |
| C6-C7 | 1.38 | H-C6-C7-N (°) |
| C7-N | 1.47 | O-N-O (°) |
Note: The values presented in this table are representative of a generic substituted chroman-4-one and are intended for illustrative purposes only. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
In chroman-4-one derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often distributed over the carbonyl group and the pyranone ring. The presence of an electron-donating methyl group at position 6 and an electron-withdrawing nitro group at position 7 in this compound is expected to significantly influence the energies and distributions of these orbitals. The methyl group will likely raise the HOMO energy, while the nitro group will lower the LUMO energy, leading to a potentially smaller HOMO-LUMO gap compared to unsubstituted chroman-4-one.
A representative table of FMO energies for a substituted chroman-4-one is provided below.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: These energy values are illustrative and based on general findings for related compounds. Precise values for this compound would necessitate specific DFT calculations.
The distribution of electron density within a molecule is crucial for understanding its polarity, intermolecular interactions, and reactive sites. Mulliken population analysis is a common method for calculating the partial atomic charges on each atom in a molecule. These charges provide insight into the electrostatic potential of the molecule.
An electrostatic potential (ESP) map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the oxygen atom of the carbonyl group and the oxygen atoms of the nitro group are expected to have significant negative charges, making them potential sites for interaction with electrophiles or for hydrogen bonding. The carbon atom of the carbonyl group and the protons on the aromatic ring are likely to exhibit positive charges.
An illustrative table of Mulliken atomic charges for key atoms in a substituted chroman-4-one is shown below.
| Atom | Mulliken Charge (a.u.) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.45 |
| N (nitro) | +0.80 |
| O (nitro) | -0.40 |
| C6 | -0.10 |
| C7 | +0.15 |
Note: These charge values are representative and intended for illustrative purposes. The actual charge distribution in this compound would depend on the specific computational method and basis set used.
Quantum Chemical Calculations for Spectroscopic Property Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. These theoretical predictions can aid in the structural elucidation of new compounds and in the assignment of experimental spectra.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide excellent agreement with experimental data. The calculated chemical shifts are usually referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS).
For this compound, the chemical shifts of the protons and carbons would be influenced by the electronic environment created by the methyl and nitro substituents. The protons on the aromatic ring, in particular, would show distinct shifts due to the electron-donating and electron-withdrawing nature of the adjacent groups.
The following table provides a hypothetical comparison of calculated and experimental ¹H NMR chemical shifts for a substituted chroman-4-one.
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-2a | 3.10 | 3.05 |
| H-2b | 2.95 | 2.90 |
| H-3a | 2.75 | 2.70 |
| H-3b | 2.60 | 2.55 |
| H-5 | 7.80 | 7.75 |
| H-8 | 7.10 | 7.05 |
| CH₃ | 2.40 | 2.35 |
Note: This table is for illustrative purposes. A direct comparison for this compound would require experimental data and specific calculations.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations.
For this compound, characteristic vibrational frequencies would include the C=O stretching of the ketone, the N-O stretching of the nitro group, C-H stretching of the aromatic and aliphatic portions, and various bending and skeletal vibrations.
An illustrative table comparing calculated and experimental vibrational frequencies for key functional groups in a substituted chroman-4-one is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch | 1685 | 1680 |
| N-O symmetric stretch | 1350 | 1345 |
| N-O asymmetric stretch | 1550 | 1545 |
| Aromatic C-H stretch | 3100-3000 | 3080-3020 |
| Aliphatic C-H stretch | 2980-2850 | 2960-2870 |
Note: This table provides representative values. Accurate assignments for this compound would require experimental spectra and specific computational analysis.
Prediction of UV-Vis Absorption Maxima and Electronic Transitions
Without specific experimental or computational studies on this compound, any discussion on its UV-Vis absorption maxima remains speculative. However, a general theoretical approach can be outlined. Computational methods, primarily TD-DFT, would be employed to calculate the electronic absorption spectrum. This involves optimizing the ground state geometry of the molecule and then computing the energies of its excited states.
The predicted absorption maxima (λmax) correspond to the energy difference between the ground state and various excited states. The key electronic transitions, such as n → π* and π → π*, which are characteristic of molecules containing carbonyl groups and aromatic systems, would be identified. The nitro group, being a strong electron-withdrawing group, and the methyl group, an electron-donating group, would be expected to significantly influence the electronic distribution and, consequently, the absorption spectrum of the chroman-4-one core.
A hypothetical data table for predicted UV-Vis absorption might look like this:
Table 1: Hypothetical Predicted UV-Vis Data for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contributions |
| S₀ → S₁ | --- | --- | HOMO → LUMO |
| S₀ → S₂ | --- | --- | HOMO-1 → LUMO |
| S₀ → S₃ | --- | --- | HOMO → LUMO+1 |
Data is hypothetical and for illustrative purposes only, pending actual computational studies.
Theoretical Mechanistic Studies of Reactions Involving this compound
Theoretical mechanistic studies are crucial for understanding how a molecule participates in chemical reactions, providing a level of detail often unattainable through experimental means alone.
Identification and Characterization of Transition States
For any reaction involving this compound, computational chemistry could be used to locate and characterize the transition state (TS) structures. A transition state represents the highest energy point along the reaction coordinate. Its identification is achieved by searching for a stationary point on the potential energy surface with exactly one imaginary frequency. The properties of this TS, such as its geometry and energy, are critical for understanding the reaction's feasibility and kinetics. For instance, in a potential reaction like the reduction of the nitro group or a nucleophilic addition to the carbonyl carbon, the specific geometries of the atoms at the transition state would be determined.
Elucidation of Reaction Pathways and Energy Profiles
An illustrative energy profile would depict the energy changes along the intrinsic reaction coordinate (IRC), confirming that the identified transition state correctly connects the reactants and products.
Advanced Methodologies in Chroman 4 One Research
Development of Novel and Sustainable Synthetic Reagents and Catalysts for Chroman-4-one Chemistry
The synthesis of the chroman-4-one core and its derivatives has moved beyond classical methods, embracing novel reagents and catalysts that offer greater efficiency, selectivity, and sustainability. A key reaction is the base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by an intramolecular oxa-Michael ring closure. acs.org The choice of catalyst and reagents in this and other synthetic routes is critical.
Recent advancements include:
Organophotoredox Catalysis : Visible-light-induced radical cascade cyclization has emerged as a powerful and green strategy for constructing 3-alkyl substituted chroman-4-ones. researchgate.net This method often operates at room temperature and avoids harsh reagents. researchgate.net
Metal-Catalyzed Reactions : Zinc-mediated cascade reactions have been developed for the synthesis of 2-alkyl-substituted chroman-4-ones from 3-chlorochromones. This approach is performed under mild conditions and tolerates a wide range of functional groups. rsc.org Palladium-catalyzed cascade carbonylation–allene insertion has also been used to create the chroman-4-one skeleton. nih.gov
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of chroman-4-one and chromone (B188151) derivatives. acs.orgnih.gov For instance, a three-component reaction to produce chromene derivatives that took 6 hours by conventional heating was completed in 5 minutes with comparable yields using microwave irradiation. nih.gov
Novel Catalytic Systems : Methyltrifluoromethanesulfonate (MeOTf) has been identified as an effective catalyst for the one-pot synthesis of 4H-chromene derivatives from 2-hydroxybenzyl alcohols and 1,3-dicarbonyl compounds. acs.org Additionally, bifunctional aminoboronic acids have been shown to facilitate intramolecular oxa-Michael additions, a key step in chroman-one formation. organic-chemistry.org
These modern catalytic systems represent a significant leap forward, enabling the construction of complex chroman-4-ones with greater control and efficiency.
Application of Flow Chemistry and Microreactor Technology in Scalable Synthesis
Flow chemistry and microreactor technology are transforming chemical synthesis from batch processes to continuous production, offering enhanced safety, efficiency, and scalability. nih.gov These technologies are particularly advantageous for handling hazardous reagents or intermediates and for precise control over reaction parameters like temperature, pressure, and residence time. nih.govyoutube.com
Key features and benefits of this technology for chroman-4-one synthesis include:
Enhanced Heat and Mass Transfer : The high surface-to-volume ratio in microreactors allows for rapid heating and cooling, preventing the formation of hotspots and improving selectivity. ecampus.comyoutube.com
Safety and On-Demand Generation : Highly reactive or unstable intermediates can be generated and consumed in a continuous stream, minimizing the risks associated with their accumulation in batch reactors. youtube.com
Scalability : Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. youtube.com
Process Optimization : The defined residence time and precise control in a microreactor facilitate rapid process optimization and the collection of kinetic data. youtube.comyoutube.com
While specific examples for 6-Methyl-7-nitrochroman-4-one are not detailed in the literature, the synthesis of related heterocyclic structures like 1H-isochromeno[3,4-d]imidazol-5-ones has been successfully implemented and optimized in a microreactor environment, demonstrating the potential for continuous production. ugent.be The principles of flow chemistry are broadly applicable to the multi-step syntheses often required for substituted chroman-4-ones, offering a pathway to more efficient and scalable manufacturing. youtube.com
Green Chemistry Principles and Methodologies in Chroman-4-one Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into the synthesis of chroman-4-ones and related chromenes. nih.govresearchgate.net This involves the use of sustainable raw materials, non-toxic catalysts, environmentally benign solvents, and energy-efficient methods. nih.govresearchgate.net
Examples of green approaches in this field include:
Sustainable Catalysts : The use of photocatalysts that operate with visible light provides a green alternative to UV-induced reactions or those requiring harsh, stoichiometric reagents. researchgate.netresearchgate.net Iron-based catalysts are also being explored as a more sustainable option. researchgate.net
Eco-Friendly Solvents : Efforts are made to replace hazardous solvents with greener alternatives like water or ethanol (B145695), or to perform reactions under solvent-free conditions. researchgate.netresearchgate.net
Energy Efficiency : As mentioned, microwave-assisted synthesis can dramatically reduce energy consumption by shortening reaction times. acs.orgresearchgate.net
The table below summarizes how green chemistry principles are being applied to chroman-4-one synthesis.
| Green Chemistry Principle | Application in Chroman-4-one Synthesis | Research Finding |
| Prevention | Designing cascade reactions to minimize waste. researchgate.net | Radical-initiated cascade cyclizations provide an elegant and powerful strategy for synthesis. researchgate.net |
| Atom Economy | One-pot, multi-component reactions to incorporate all materials into the final product. nih.gov | Three-component reactions for chromene synthesis show high efficiency. nih.gov |
| Less Hazardous Synthesis | Use of visible-light photoredox catalysts instead of toxic reagents. researchgate.net | Organophotoredox catalysis enables efficient synthesis under mild conditions. researchgate.net |
| Safer Solvents & Auxiliaries | Utilizing water or ethanol as reaction solvents; solvent-free conditions. researchgate.netresearchgate.net | Syntheses have been developed using piperidine (B6355638) in ethanol or under solvent-free conditions. researchgate.netresearchgate.net |
| Design for Energy Efficiency | Application of microwave irradiation to reduce reaction times and energy input. acs.orgnih.gov | Microwave-assisted synthesis can reduce reaction times from hours to minutes. nih.gov |
| Use of Renewable Feedstocks | Not prominently featured in the reviewed synthesis literature for this specific scaffold. | N/A |
| Reduce Derivatives | Employing cascade reactions to avoid protection/deprotection steps. rsc.org | Cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes avoids intermediate steps. rsc.org |
| Catalysis | Using catalytic amounts of reagents (e.g., organocatalysts, metal catalysts) instead of stoichiometric ones. rsc.orgacs.org | Zinc-mediated and MeOTf-catalyzed reactions provide efficient routes with catalytic reagents. rsc.orgacs.org |
These strategies highlight a clear trend towards more environmentally responsible chemical manufacturing in the field of heterocyclic chemistry.
Design Principles for Modulating Reactivity and Selectivity in Substituted Chroman-4-ones
The biological activity and chemical reactivity of the chroman-4-one scaffold are heavily influenced by the nature and position of its substituents. acs.org Understanding the principles that govern this relationship is crucial for designing compounds with specific properties and for controlling the selectivity of chemical reactions.
The Reactivity-Selectivity Principle (RSP) traditionally stated that more reactive species are less selective. wikipedia.org While now considered obsolete as a general rule, the underlying concepts of reactivity and selectivity remain central to organic synthesis. wikipedia.orgyoutube.com In the context of chroman-4-ones, selectivity is key during synthesis (e.g., regioselectivity of substitution) and in subsequent functionalization reactions.
Key design principles for modulating reactivity and selectivity include:
Electronic Effects : The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring significantly alters the reactivity of the scaffold. For this compound, the nitro group (-NO₂) is a strong EWG, while the methyl group (-CH₃) is a weak EDG. The EWG at position 7 would make the aromatic ring less susceptible to electrophilic substitution and could influence the acidity of adjacent protons.
Steric Effects : The size and position of substituents can dictate the regioselectivity of a reaction by sterically hindering certain sites.
Substitution Pattern : Research on sirtuin 2 inhibitors based on the chroman-4-one scaffold has shown that substitution at the 2-, 6-, and 8-positions is critical for activity. acs.orgnih.gov Larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for inhibitory potency. acs.orgnih.gov This suggests that for a compound like this compound, the substituents at positions 6 and 7 would strongly dictate its biological profile and chemical behavior.
Control of Stereocenters : For chroman-4-ones with chiral centers, controlling stereoselectivity is paramount. Asymmetric catalysis, using chiral catalysts or auxiliaries, can lead to the formation of a specific enantiomer or diastereomer, which is often crucial for biological activity. organic-chemistry.org For example, Rh-catalyzed asymmetric transfer hydrogenation has been used to access enantiomerically enriched chromanols from chromanones. organic-chemistry.org
The interplay of these factors allows chemists to fine-tune the properties of chroman-4-one derivatives, guiding the synthesis toward specific isomers with desired reactivity and, ultimately, function.
Future Research Directions and Unexplored Avenues for 6 Methyl 7 Nitrochroman 4 One Chemistry
Discovery of Untapped Synthetic Routes and Novel Functionalization Strategies
The synthesis of substituted chroman-4-ones is well-established, often relying on the condensation of 2'-hydroxyacetophenones with aldehydes. nih.govijrpc.comsigmaaldrich.com For 6-Methyl-7-nitrochroman-4-one, a plausible and yet to be explored route would involve the nitration of a 6-methyl-2'-hydroxyacetophenone precursor followed by a base-promoted cyclization with an appropriate aldehyde. The efficiency of such a route would depend on the regioselectivity of the nitration, an area ripe for investigation.
Future synthetic efforts could also focus on late-stage functionalization of the chroman-4-one core. While methods for introducing substituents at various positions have been developed, including bromination at the 3-position and subsequent nucleophilic displacement, these have not been applied to the 6-methyl-7-nitro substituted scaffold. gu.se A systematic study of the reactivity of the C-3 position in this compound towards various electrophilic and nucleophilic reagents would be highly valuable.
Furthermore, modern synthetic methodologies, such as cascade radical cyclizations of 2-(allyloxy)arylaldehydes, offer a direct approach to functionalized chroman-4-ones. rsc.orgresearchgate.net Adapting these methods to incorporate the 6-methyl-7-nitro substitution pattern could lead to novel and efficient synthetic pathways. For instance, the use of a 2-(allyloxy)-5-methyl-4-nitrobenzaldehyde as a precursor in a radical cyclization could provide direct access to the target molecule or its derivatives.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Precursors | Key Transformation | Potential Advantages |
| Classical Cyclization | 6-Methyl-7-nitro-2'-hydroxyacetophenone, Aldehyde | Base-promoted aldol (B89426) condensation and intramolecular oxa-Michael addition | Well-established, readily available starting materials |
| Late-Stage Functionalization | 6-Methylchroman-4-one | Electrophilic nitration | Potentially more convergent |
| Radical Cascade Cyclization | 2-(Allyloxy)-5-methyl-4-nitrobenzaldehyde | Radical initiator (e.g., (NH4)2S2O8) | High functional group tolerance, potential for stereocontrol |
Application of Advanced Spectroscopic Characterization Techniques for Dynamic and Complex Systems
The structural elucidation of chroman-4-one derivatives typically relies on standard spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov For this compound, these methods will be crucial for confirming its synthesis and for the characterization of any new derivatives. The presence of the nitro group and the specific substitution pattern are expected to produce characteristic shifts in the NMR spectra and distinct vibrational modes in the IR spectrum. researchgate.net
Beyond routine characterization, advanced spectroscopic techniques could provide deeper insights into the molecule's properties. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives.
For chiral derivatives of this compound, which could be generated through asymmetric synthesis, Vibrational Circular Dichroism (VCD) spectroscopy, coupled with Density Functional Theory (DFT) calculations, could be a powerful tool for determining the absolute configuration. acs.org This approach has been successfully used for other substituted chromanones and would represent a significant step forward in understanding the stereochemistry of this class of compounds.
Deeper Mechanistic Insights into Challenging Transformations
While many synthetic transformations of chromanones are known, detailed mechanistic studies are often lacking. For this compound, several reactions would benefit from in-depth mechanistic investigation. For example, understanding the mechanism of electrophilic aromatic substitution on the 6-methyl-7-nitro-substituted benzene (B151609) ring could allow for precise control over further functionalization.
The mechanism of radical cascade cyclizations to form chroman-4-ones has been proposed to proceed through an intramolecular addition of an acyl radical. rsc.org Investigating this mechanism for the synthesis of this compound, potentially through computational modeling and the trapping of intermediates, could lead to improved reaction conditions and the development of new radical-based transformations.
Furthermore, the conversion of chromanones to chromones often involves a bromination-elimination sequence. acs.org A detailed study of the kinetics and intermediates of this process for this compound could reveal the electronic influence of the methyl and nitro groups on the reaction rate and selectivity.
Exploration of Novel Chemical Utilities beyond Traditional Applications, such as Material Science Precursors or Probes
The vast majority of research on chromanones has focused on their biological activities. nih.govnih.govacs.org However, the unique electronic properties imparted by the nitro group in this compound suggest potential applications in material science. The chromone (B188151) scaffold itself is known to be a part of some dyes and fluorescent probes. researchgate.net The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the photophysical properties of a molecule.
Future research could explore the potential of this compound as a precursor for novel dyes or pigments. The synthesis of derivatives with extended conjugation could lead to materials with interesting optical properties. Additionally, the nitro group could be reduced to an amino group, providing a handle for further chemical modification and the attachment of other functional moieties, potentially leading to the development of chemosensors or molecular probes.
The chromanone core can also be used as a scaffold to build more complex molecular architectures. By exploring polymerization reactions involving functionalized this compound derivatives, new polymers with tailored thermal and optical properties could be developed for advanced material applications.
Advancements in Computational Methodologies for High-Throughput Prediction of Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties and reactivity of organic molecules. d-nb.inforesearchgate.net For this compound, DFT calculations could be employed to predict its geometric and electronic structure, vibrational frequencies, and NMR chemical shifts, aiding in its experimental characterization. nih.gov
Furthermore, computational methods can be used to predict the reactivity and regioselectivity of various chemical reactions. For instance, calculating the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) can provide insights into the most likely sites for electrophilic and nucleophilic attack. researchgate.net This could guide the design of synthetic strategies for the targeted functionalization of this compound.
High-throughput computational screening could be employed to predict the properties of a virtual library of this compound derivatives. This could accelerate the discovery of new molecules with desirable characteristics for material science applications, such as specific absorption and emission wavelengths or high thermal stability. By combining computational predictions with targeted experimental work, the exploration of the chemical space around this compound can be significantly streamlined.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
